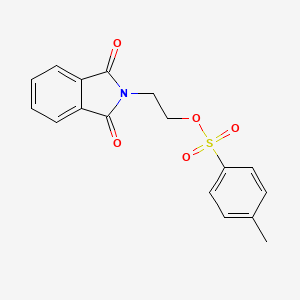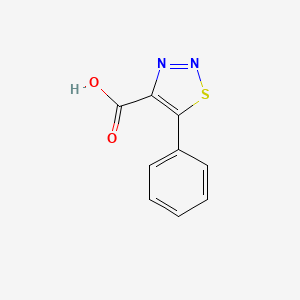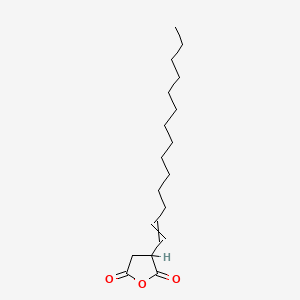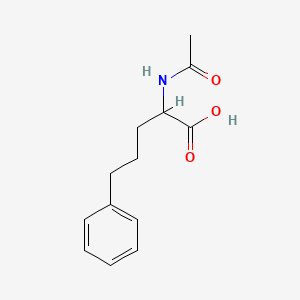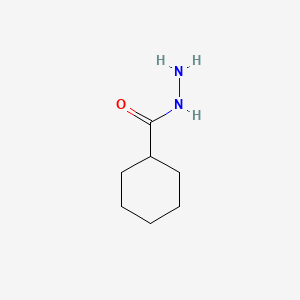
Cyclohexanecarbohydrazide
Overview
Description
Cyclohexanecarbohydrazide is a compound with the molecular formula C7H14N2O . It has a molecular weight of 142.20 g/mol . The IUPAC name for this compound is cyclohexanecarbohydrazide .
Molecular Structure Analysis
The InChI code for Cyclohexanecarbohydrazide isInChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) . The Canonical SMILES representation is C1CCC(CC1)C(=O)NN . Physical And Chemical Properties Analysis
Cyclohexanecarbohydrazide has a molecular weight of 142.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass is 142.110613074 g/mol and the monoisotopic mass is also 142.110613074 g/mol . The topological polar surface area is 55.1 Ų and it has a heavy atom count of 10 .Relevant Papers I found a paper titled “Chemistry and heterocyclization of carbohydrazides” that might be relevant . This paper discusses the synthesis of carbohydrazide derivatives and their applications in the synthesis of important heterocyclic compounds .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Cyclohexanecarbohydrazide is used in the synthesis of 1,3,4-oxadiazole derivatives , which are heterocyclic compounds with significant biological activities. These derivatives are synthesized through the condensation of cyclohexanecarbohydrazide and carbon disulfide, resulting in compounds that exhibit promising antibacterial and antifungal properties .
Antimicrobial Agents
The synthesized 1,3,4-oxadiazole derivatives from cyclohexanecarbohydrazide have been tested for their antimicrobial efficacy . Some derivatives show good biological behavior against both gram-positive and gram-negative bacteria, making them potential candidates for new antibiotics, especially in the face of antibiotic-resistant strains .
Pharmaceutical Applications
In medicinal chemistry, cyclohexanecarbohydrazide-based compounds are explored for their therapeutic potential. They are applied in the treatment of various conditions, including fungal infections, inflammation, cancer, and HIV, due to their bioactive molecular recognition capabilities .
Electrochemical Applications
Cyclohexanecarbohydrazide derivatives are also relevant in the field of electrochemistry. They are involved in the synthesis of two-dimensional manganese-based materials , which have unique physical, chemical, and electrochemical properties. These materials are advantageous for energy storage and catalysis due to their high surface area-to-volume ratio and rich redox states .
Nanotechnology
In nanoscience, cyclohexanecarbohydrazide is instrumental in the creation of nanocrystals . These nanocrystals have diverse applications due to their mesoscopic organization and are significant in the development of nanoscale devices and systems .
Supramolecular Chemistry
The compound plays a role in supramolecular chemistry , where it contributes to the development of biologically active molecules based on molecular recognition. This is crucial for creating complex structures that can interact with biological systems .
Material Science
Cyclohexanecarbohydrazide is used in material science for the design and synthesis of advanced materials . Its derivatives can be tailored to exhibit specific properties required for innovative materials used in various technological applications .
Environmental Applications
Lastly, cyclohexanecarbohydrazide-based materials are being researched for their environmental applications . They could play a role in addressing environmental challenges by contributing to the development of materials that are sustainable and environmentally friendly .
Mechanism of Action
Target of Action
Cyclohexanecarbohydrazide is a hydrazone derivative . Hydrazones are known for their diverse biological applications such as antimicrobial, antidiabetic, and trypanocidal activities . .
Mode of Action
It’s known that hydrazones, in general, possess an azomethine –nhn=ch group, which are considered as derivatives of aldehydes and ketones in which the oxygen atom has been replaced by the =nnh2 group . This structural feature may play a role in their interaction with biological targets.
Pharmacokinetics
It’s reported that the compound has high gastrointestinal absorption .
Result of Action
Cyclohexanecarbohydrazide has demonstrated antibacterial activity in vitro . It was found to be effective against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) . This suggests that the compound’s action results in the inhibition of bacterial growth.
properties
IUPAC Name |
cyclohexanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYREUUJFLHEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286460 | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarbohydrazide | |
CAS RN |
38941-47-8 | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38941-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38941-47-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclohexanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of cyclohexanecarbohydrazide derivatives impact their antibacterial activity?
A1: Studies indicate that the substituents on the phenyl ring of (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives significantly influence their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions (compounds 4f-j) exhibited good antibacterial activity with a zone of inhibition ranging from 21-25 mm. [] This suggests that modifications to these specific regions of the molecule can be further explored to optimize antibacterial potency and spectrum of activity.
Q2: Beyond antibacterial properties, have other applications of cyclohexanecarbohydrazide derivatives been explored?
A2: Yes, cyclohexanecarbohydrazide has been utilized in the synthesis of complex metal ligands. For example, it serves as a precursor to a quinquedentate ligand (L3-) formed by condensation with 2-(N,N-dimethylthiocarbamato)-5-methylisophthalaldehyde. [] This ligand, when complexed with palladium and acetate, forms a unique binuclear complex. This highlights the versatility of cyclohexanecarbohydrazide as a building block in coordination chemistry, potentially leading to applications in catalysis or materials science.
Q3: What insights into the structure of cyclohexanecarbohydrazide-containing molecules have been revealed through spectroscopic techniques?
A3: Various spectroscopic methods have been instrumental in characterizing cyclohexanecarbohydrazide derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, has been employed to confirm the structures of synthesized compounds, providing detailed information about the arrangement of atoms within the molecule. [, ] Additionally, Infrared (IR) spectroscopy has been used to identify characteristic functional groups present in these derivatives, further supporting their structural elucidation. [] These spectroscopic analyses provide crucial information for understanding structure-activity relationships and guiding further chemical modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)
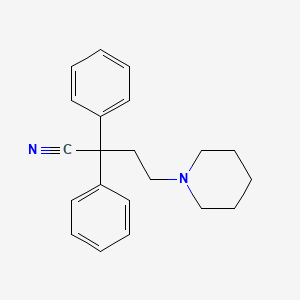
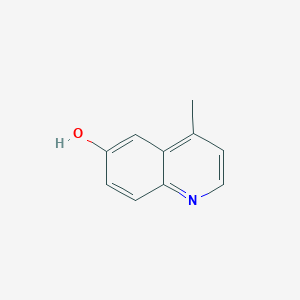
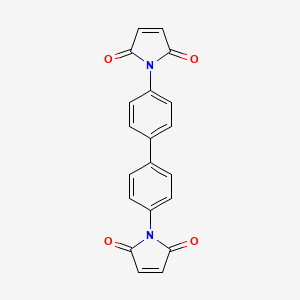
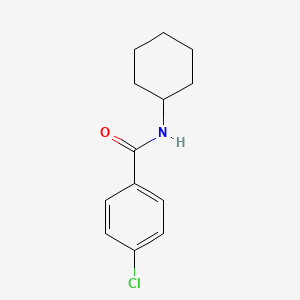
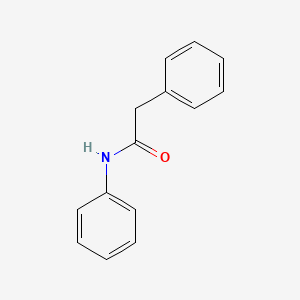
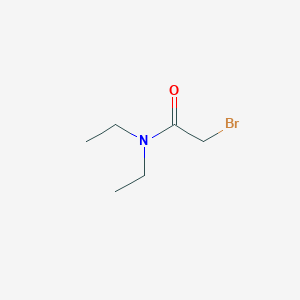
![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
